1-Methoxy-3-(methylsulfonyl)benzene

Descripción general

Descripción

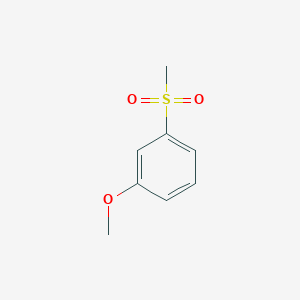

1-Methoxy-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol. It consists of a benzene ring substituted with a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3). This compound is used primarily in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-Methoxy-3-(methylsulfonyl)benzene typically involves electrophilic substitution reactions. One common method includes the reaction of 1-methoxybenzene with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-Methoxy-3-(methylsulfonyl)benzene undergoes various chemical reactions, primarily electrophilic aromatic substitution reactions. Common reagents used in these reactions include halogens, sulfonating agents, and nitrating agents. For example, the compound can react with bromine in the presence of a catalyst to form brominated derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Methoxy-3-(methylsulfonyl)benzene has several notable applications in scientific research, particularly in the fields of chemistry and pharmacology. Below are some key areas where this compound is utilized:

Polyketide Modification

This compound is instrumental in modifying polyketides, which are crucial for the development of antibiotics and other pharmaceuticals. The ability to alter polyketide structures can lead to enhanced biological activity and efficacy in drug formulations.

Structural Analysis

The structural properties of this compound have been studied to understand the orientation of its functional groups. This analysis contributes to the broader field of molecular structure analysis, aiding in the design of new compounds with desired properties.

Cationic Polymerization

As a model compound, it has been used in studies related to cationic polymerization processes. This is significant for producing various polymers used in industrial applications, including adhesives and coatings.

Inclusion Compounds

Research indicates that this compound can form inclusion compounds, which are important for understanding molecular encapsulation mechanisms. Such studies can have implications in drug delivery systems and material science.

This compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. These attributes make it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Case Studies

While specific case studies directly involving this compound were not detailed in the search results, related research on similar compounds highlights its potential:

- Antimicrobial Studies : Research has indicated that derivatives of methoxybenzenes exhibit significant antimicrobial activity, suggesting that this compound may share similar properties.

- Polymerization Research : Studies on cationic polymerization using model compounds have demonstrated how structural modifications can lead to variations in polymer properties, potentially applicable to this compound.

Mecanismo De Acción

The mechanism of action of 1-Methoxy-3-(methylsulfonyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. The methylsulfonyl group, being an electron-withdrawing group, can influence the reactivity and orientation of the substitution reactions. These interactions with molecular targets and pathways are crucial for its applications in various chemical processes.

Comparación Con Compuestos Similares

1-Methoxy-3-(methylsulfonyl)benzene can be compared with other similar compounds such as:

1-Methoxy-4-(methylsulfonyl)benzene: This compound has a similar structure but with the methylsulfonyl group in the para position relative to the methoxy group.

1-Methoxy-2-(methylsulfonyl)benzene: Here, the methylsulfonyl group is in the ortho position relative to the methoxy group.

1-Methoxy-3-(methylthio)benzene: This compound has a methylthio group (-SCH3) instead of a methylsulfonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in scientific research and industrial processes.

Actividad Biológica

1-Methoxy-3-(methylsulfonyl)benzene, also known as methylsulfonyl anisole, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a methylsulfonyl group attached to a benzene ring, which may contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic effects based on diverse research findings.

Molecular Structure

- Molecular Formula : C8H10O3S

- Molecular Weight : 186.23 g/mol

Structural Characteristics

This compound has a distinctive structure that influences its reactivity and interactions with biological targets. The presence of the methoxy and methylsulfonyl groups allows for various chemical interactions, such as hydrogen bonding and electrophilic aromatic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various synthesized methyl sulfones, including this compound, demonstrated its effectiveness against several bacterial strains:

| Compound | Zone of Inhibition (mm) | Tested Strains |

|---|---|---|

| This compound | 15 (at 100 mg/mL) | Staphylococcus aureus (ATCC 25923) |

| 14 | Escherichia coli (ATCC 35218) | |

| 12 | Pseudomonas aeruginosa (ATCC 27853) | |

| 16 | Candida albicans (ATCC 90028) |

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A case study involving the compound revealed that it could inhibit the production of pro-inflammatory cytokines in vitro, demonstrating its potential utility in managing inflammatory diseases.

- Key Findings :

- Reduction in TNF-alpha and IL-6 levels in macrophage cultures.

- Effective at concentrations as low as 10 µM.

These findings indicate that the compound may serve as a lead candidate for developing new anti-inflammatory drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The methylsulfonyl group may influence enzyme inhibition through reversible or irreversible binding.

- Cell Signaling Pathways : The methoxy group can modulate signaling pathways involved in inflammation and immune response, enhancing the compound's therapeutic profile.

- Metabolic Stability : The structural characteristics contribute to the compound's stability in biological systems, allowing for sustained activity against pathogens and inflammatory responses .

Study on Antimicrobial Activity

A comprehensive study was conducted to evaluate the antimicrobial efficacy of various methyl sulfone derivatives, including this compound. The study involved screening against multiple pathogens and assessing the minimum inhibitory concentration (MIC):

- Results Summary :

- MIC values ranged from 50 to 200 µg/mL for different strains.

- The compound showed superior activity compared to traditional antibiotics in certain cases.

Clinical Implications

Given the promising results from laboratory studies, further clinical trials are warranted to assess the efficacy and safety of this compound in human subjects. Its potential applications include:

- Treatment of bacterial infections resistant to conventional antibiotics.

- Management of inflammatory conditions such as arthritis and dermatitis.

Propiedades

IUPAC Name |

1-methoxy-3-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYKXUBZPNRRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293474 | |

| Record name | 1-methoxy-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43032-67-3 | |

| Record name | NSC89792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.